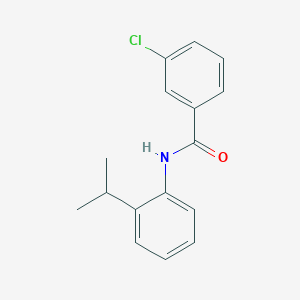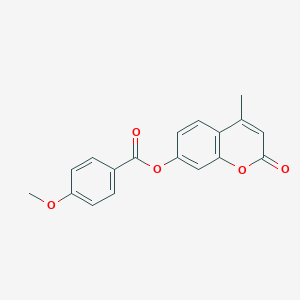
3-chloro-N-(2-propan-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-propan-2-ylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-isopropylaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzoyl chloride+2-Isopropylaniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-propan-2-ylphenyl)benzamide may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-propan-2-ylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-phenyl-benzamide: Lacks the isopropyl group, which may affect its chemical properties and applications.
N-(2-isopropyl-phenyl)-benzamide:
Uniqueness
3-chloro-N-(2-propan-2-ylphenyl)benzamide is unique due to the presence of both the chloro and isopropyl-phenyl groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75g/mol |
Nombre IUPAC |
3-chloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
RWXPPLIBRLNERK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenylbenzo[cd]indol-2-amine](/img/structure/B379481.png)
![8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid](/img/structure/B379483.png)
![N-(4-methoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B379486.png)


![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)



![Ethyl 2-(4-fluorophenyl)imino-2-[2-(2,4,6-trichlorophenyl)hydrazinyl]acetate](/img/structure/B379499.png)



